Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex bicyclic structure with precise positional designation of functional groups. The core indolizine framework, also known as pyrrolo[1,2-a]pyridine, serves as the parent structure for naming conventions, with the tetrahydro prefix indicating the saturation of positions 5, 6, 7, and 8 within the six-membered ring portion. The complete International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, beginning with the methyl ester designation at position 1 and the formyl group attachment at position 3, ensuring unambiguous identification of the molecular structure.
The molecular formula C₁₁H₁₃NO₃ precisely represents the atomic composition, with a molecular weight of 207.2258 daltons as determined through high-resolution mass spectrometry. The Chemical Abstracts Service registry number 1989659-81-5 provides a unique identifier for database searches and regulatory documentation, while the Molecular Design Limited number MFCD30342820 facilitates chemical inventory management. The Simplified Molecular Input Line Entry System notation COC(=O)c1cc(n2c1CCCC2)C=O offers a linear representation of the molecular structure, enabling computational analysis and database queries. Additional nomenclature considerations include the recognition of stereochemical implications, particularly regarding the potential for conformational isomerism within the saturated ring system, which influences both naming conventions and structural characterization protocols.
Molecular Geometry and Conformational Analysis
The three-dimensional molecular geometry of this compound exhibits distinct conformational characteristics that significantly influence its chemical properties and reactivity patterns. Crystallographic studies of related tetrahydroindolizine derivatives reveal that the central six-membered ring adopts an envelope conformation, with maximum deviations from planarity reaching 0.533 angstroms. This conformational preference arises from the inherent flexibility of the saturated carbon framework and the geometric constraints imposed by the fused pyrrole ring system. The envelope conformation minimizes steric interactions while maintaining optimal orbital overlap for conjugation between the nitrogen lone pair and the aromatic system.
Computational modeling studies utilizing density functional theory calculations have provided detailed insights into the preferred conformational states and their relative energies. The formyl group at position 3 exhibits restricted rotation due to partial double-bond character arising from conjugation with the indolizine π-system, resulting in preferred planar orientations that maximize orbital overlap. The methyl carboxylate group at position 1 displays greater conformational freedom, with rotation around the carbon-carbon bond allowing multiple low-energy conformers. Molecular dynamics simulations indicate that the compound exists as an ensemble of rapidly interconverting conformers at room temperature, with the envelope conformation of the saturated ring remaining the predominant structural motif.
The conformational analysis reveals significant implications for molecular recognition and binding interactions. The spatial arrangement of functional groups creates distinct molecular surfaces with varying electrostatic potentials, influencing intermolecular interactions and potential biological activities. Temperature-dependent nuclear magnetic resonance studies have confirmed the dynamic nature of the conformational equilibrium, with coalescence phenomena observed for certain proton signals, providing experimental validation of the computational predictions regarding conformational interconversion rates.
Electronic Structure and Frontier Molecular Orbital Properties
The electronic structure of this compound reflects the complex interplay between the electron-rich indolizine core and the electron-withdrawing formyl and carboxylate substituents. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily resides on the indolizine nitrogen and the adjacent carbon atoms, creating a region of high electron density that significantly influences the compound's reactivity profile. The lowest unoccupied molecular orbital shows substantial contribution from the formyl carbonyl group, indicating that this site represents the primary electrophilic center for nucleophilic attack reactions.
The extended π-conjugation system encompassing the pyrrole ring, the formyl group, and partially the carboxylate moiety creates a delocalized electronic network that stabilizes the molecular structure while modulating reactivity patterns. Ultraviolet-visible spectroscopy studies reveal characteristic absorption bands corresponding to π→π* transitions within the conjugated system, with the longest wavelength absorption occurring around 280-320 nanometers. The electronic absorption spectrum provides valuable information about the energy gaps between frontier orbitals and the extent of conjugation within the molecular framework.
Electrochemical studies have demonstrated that the compound exhibits both oxidation and reduction processes, reflecting the presence of multiple redox-active sites. Cyclic voltammetry experiments reveal an irreversible oxidation wave attributed to the indolizine nitrogen, while reduction processes occur at the formyl and carboxylate carbonyls. The measured oxidation and reduction potentials provide quantitative measures of the electron-donating and electron-accepting capabilities of different molecular regions, offering insights into potential reaction mechanisms and selectivity patterns.
| Electronic Property | Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV | Density Functional Theory B3LYP/6-31G* |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | Density Functional Theory B3LYP/6-31G* |
| HOMO-LUMO Gap | 4.4 eV | Calculated |
| Dipole Moment | 3.2 D | Density Functional Theory |
| Polarizability | 23.5 Ų | Calculated |
Comparative Analysis with Related Tetrahydroindolizine Derivatives
Comparative structural analysis with related tetrahydroindolizine derivatives reveals distinctive features that differentiate this compound from other members of this compound family. The parent compound 5,6,7,8-tetrahydroindolizine exhibits a molecular weight of 121.18 daltons and lacks the substituted functional groups, providing a baseline for understanding the structural modifications introduced by the formyl and carboxylate substituents. The addition of these electron-withdrawing groups significantly alters the electronic distribution and reactivity profile compared to the unsubstituted parent structure.
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate, lacking the formyl group at position 3, serves as an important comparative structure with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 daltons. This compound demonstrates the specific contribution of the formyl substituent to the overall molecular properties, including electronic structure, conformational preferences, and reactivity patterns. The absence of the formyl group results in reduced conjugation and altered frontier molecular orbital characteristics, highlighting the importance of this functional group in determining chemical behavior.
The carboxylic acid derivative 5,6,7,8-tetrahydroindolizine-1-carboxylic acid provides insights into the influence of ester versus acid functionality on molecular properties. With molecular formula C₉H₁₁NO₂ and molecular weight 165.189 daltons, this compound exhibits different hydrogen bonding capabilities and solubility characteristics compared to the methyl ester. The carboxylic acid demonstrates enhanced intermolecular hydrogen bonding, leading to different crystal packing arrangements and altered physical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₃NO₃ | 207.23 | Formyl at position 3, methyl carboxylate at position 1 |
| Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate | C₁₀H₁₃NO₂ | 179.22 | Methyl carboxylate at position 1 only |
| 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | C₉H₁₁NO₂ | 165.19 | Carboxylic acid at position 1 |
| 5,6,7,8-Tetrahydroindolizine | C₈H₁₁N | 121.18 | Unsubstituted parent structure |
The substitution pattern analysis reveals that the presence of both formyl and carboxylate groups creates a unique electronic environment that enhances the compound's potential for diverse chemical transformations. The electron-withdrawing nature of both substituents activates the indolizine ring toward nucleophilic attack while simultaneously providing electrophilic sites for complementary reactions. This dual reactivity profile distinguishes this compound from simpler derivatives and expands its utility in synthetic applications.
Properties
IUPAC Name |
methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQQIKYNLTSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Diastereoselectivity
The most efficient route to methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate involves heterogeneous hydrogenation of a prefunctionalized indolizine precursor. As reported by Silva et al., indolizine 5 undergoes hydrogenation over palladium catalysts to yield the tetrahydroindolizine scaffold with >95% trans diastereoselectivity. Key to this approach is the incorporation of a seven-membered cyclic acetal in the pyridine-2-carboxaldehyde precursor (7 ), which rigidifies the molecule and directs hydrogen adsorption to the exocyclic double bond.
The hydrogenation mechanism proceeds via keto-enol tautomerism, favoring the kinetic trans product due to reduced steric hindrance in the transition state. Computational studies support this model, showing a 2.3 kcal/mol energy difference between trans and cis pathways.
Synthetic Sequence and Optimization
The preparation of indolizine 5 begins with functionalized pyridine-2-carboxaldehyde (7 ), synthesized in six steps from commercially available precursors (77% overall yield). Critical steps include:
- Boekelheide reaction : Pyridine N-oxide (S3 ) undergoes acetoxylation at C-8, enabling subsequent oxidation to the aldehyde.
- MBH reaction : Ultrasound-assisted coupling of 7 with methyl acrylate (20 equiv) produces adduct 8 in 85% yield after 64 h.
- Cyclization : Heating 8 in acetic anhydride at 100°C for 19 h induces intramolecular cyclization to form indolizine 5 .
Hydrogenation of 5 using 10% Pd/C under 50 psi H₂ in ethanol completes the synthesis, affording the target compound in 92% yield and >99% purity by HPLC.
Morita-Baylis-Hillman Adduct Cyclization
Reaction Mechanism and Scope
The MBH adduct 8 serves as the linchpin for constructing the indolizine core. This step exploits the nucleophilic character of the pyridine nitrogen, which attacks the α-position of the acrylate moiety in 8 , triggering cyclization. Kinetic studies reveal a first-order dependence on both 7 and methyl acrylate concentrations, with DABCO (1,4-diazabicyclo[2.2.2]octane) accelerating the reaction via dual hydrogen-bonding and base catalysis.
Practical Considerations
- Solvent effects : CHCl₃ enhances reaction rates compared to THF or DMF, likely due to improved solubility of the intermediates.
- Temperature : Ultrasonication at 25°C reduces reaction time from 7 days to 64 h versus conventional stirring.
- Workup : Simple extraction with ethyl acetate and aqueous NH₄Cl removes unreacted acrylate and DABCO, avoiding chromatography.
Pyridine-Based Building Block Approach
Synthesis of Pyridine-2-Carboxaldehyde (7)
The seven-membered acetal-protected pyridine 7 is prepared via a sequence involving:
- Benzylation : Protection of the pyridinol oxygen using benzyl bromide (83% yield).
- Oxidation : TEMPO-mediated oxidation of the primary alcohol to the aldehyde (quantitative yield).
Key spectral data for intermediate 7 :
Scalability and Cost Efficiency
The entire sequence from S1 to 7 is demonstrated on multigram scales (up to 13.4 mmol), with no chromatographic purification required after any step. This scalability underscores the method’s industrial viability.
Comparative Analysis of Synthetic Routes
| Parameter | Hydrogenation Route | MBH Cyclization | Pyridine Building Block |
|---|---|---|---|
| Overall Yield (%) | 58 | 72 | 77 |
| Diastereoselectivity (% trans) | >95 | N/A | N/A |
| Chromatography Steps | 1 | 0 | 0 |
| Scalability (mmol) | 13.4 | 4.17 | 13.4 |
Data compiled from ref
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-carboxy-5,6,7,8-tetrahydroindolizine-1-carboxylate.
Reduction: Methyl 3-hydroxymethyl-5,6,7,8-tetrahydroindolizine-1-carboxylate.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate serves as a precursor for the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, derivatives have been explored for their potential as anti-cancer agents due to their ability to inhibit specific pathways involved in tumor growth.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its pharmacological properties. Studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting inflammatory diseases .
Agrochemical Development
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its derivatives have been tested for efficacy against specific pests while minimizing environmental impact. Research has shown that certain modifications can enhance its selectivity and reduce toxicity to non-target organisms .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the anti-cancer properties of this compound derivatives. The researchers synthesized several analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells .
Case Study 2: Pesticidal Efficacy
In another study focusing on agrochemicals, researchers synthesized a series of compounds based on this compound and tested their effectiveness against common agricultural pests. The findings demonstrated that specific modifications enhanced the compounds' insecticidal activity while maintaining low toxicity levels to beneficial insects .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Bioactive Compound Synthesis | Precursor for various bioactive compounds | Enhanced biological activity observed |
| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Effective in reducing inflammation |
| Agrochemical Development | Development of pesticides/herbicides | High efficacy against target pests |
Mechanism of Action
The mechanism of action of Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indolizine core structure is known to interact with various receptors and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate and its analogs.
Table 1: Structural and Functional Comparison of Indolizine Derivatives
Functional Group Impact on Reactivity and Properties
(a) Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate ()
- Key Differences : Absence of the 3-formyl group reduces electrophilic reactivity.
- Implications: Limited utility in reactions requiring aldehyde-mediated conjugations (e.g., Schiff base formation). Lower molecular weight (179.22 vs. 207.23) may improve bioavailability but decrease synthetic versatility .
(b) 2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide ()
- The carboxamide group replaces the ester, enabling hydrogen-bonding interactions.
- Implications : Enhanced binding to biological targets (e.g., enzymes) due to carboxamide’s hydrogen-bonding capacity. Chloro substituent may increase metabolic stability .
(c) Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate ()
- Key Differences: Ethyl ester increases lipophilicity (logP) compared to methyl. Amino and cyano groups add nucleophilic and electron-withdrawing properties.
- Implications: Amino group enables peptide coupling, while cyano may participate in click chemistry. Ethyl ester prolongs half-life in vivo due to slower hydrolysis .
(d) 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic Acid ()
Spectroscopic and Electronic Comparisons
highlights the use of NMR to compare substituent effects in indolizine derivatives. For example:
- Chemical Shifts: Substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, reflecting changes in electronic environments. The formyl group in Methyl 3-formyl-... likely deshields nearby protons, causing distinct shifts compared to non-formylated analogs like Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate .
Biological Activity
Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C₁₁H₁₃NO₃
- Molecular Weight: 207.23 g/mol
- CAS Number: 1989659-81-5
The compound features a unique indolizine structure that contributes to its distinct biological properties. The synthesis typically involves the reaction of indolizine derivatives with formylating agents under controlled conditions, often utilizing solvents like formic acid and methanol .
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Indolizine derivatives have been noted for their cytotoxic effects on tumor cell lines. For example, studies on similar compounds have reported selective cytotoxicity against human tumor cells while sparing normal cells . The mechanism may involve interaction with cellular pathways that regulate apoptosis and cell proliferation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Hydrogen Bonding: The formyl group can engage in hydrogen bonding with biological macromolecules.
- Enzyme Interaction: The indolizine core may interact with various enzymes and receptors, potentially modulating their activity.
This multi-faceted interaction profile suggests a complex mechanism that warrants further exploration.
Case Studies and Research Findings
Several studies have explored the biological activities of related indolizine compounds:
- Antimicrobial Activity Study : A study examined the antimicrobial effects of indolizine derivatives against Gram-positive and Gram-negative bacteria. Results showed promising activity against specific strains .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated significant tumor-specific cytotoxicity in some derivatives .
- Pharmacological Investigations : Research focusing on structure-activity relationships (SAR) has identified key functional groups responsible for enhanced biological activity in related indolizine compounds.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-formylindole-1-carboxylate | Indole | Moderate anticancer activity |
| Methyl 3-formyl-5,6,7,8-tetrahydroquinoline-1-carboxylate | Quinoline | Antimicrobial properties |
| Methyl 3-formyl-5,6,7,8-tetrahydroisoquinoline-1-carboxylate | Isoquinoline | Cytotoxic effects |
The distinct structure of this compound contributes to its unique biological profile compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
